[4-(But-2-yn-1-yloxy)phenyl]methanol
Overview
Description
“[4-(But-2-yn-1-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.22 . It is also known as BMPOH. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 176.21 g/mol . More specific physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Catalytic Applications
Methanol serves as a "smart" molecule for studying surface sites of metal oxide catalysts, like ceria nanocrystals with defined surface planes. The adsorption and desorption processes of methanol on these nanocrystals reveal the nature of surface sites and their reactivity, which is crucial for understanding catalytic processes at the molecular level (Wu et al., 2012).
Synthetic Chemistry
Methanol is also used in asymmetric synthesis and hydrogenation reactions. For example, it plays a role in the asymmetric synthesis of α-hydroxy esters via bidentate chelation-controlled alkylation, demonstrating its utility in creating complex molecules with high stereocontrol (Junyang Jung et al., 2000). Additionally, methanol has been employed as a solvent in the synthesis of complex organocatalysts for enantioselective epoxidation, highlighting its importance in enabling highly selective organic transformations (Jun Lu et al., 2008).
Methanol in Material Science
The influence of methanol on lipid dynamics is noteworthy, particularly its acceleration of DMPC flip-flop and transfer in membrane studies. This highlights methanol's role in understanding membrane dynamics and the impact of solvents on biological membranes (Michael H. L. Nguyen et al., 2019).
Energy and Fuel Applications
Methanol is recognized for its potential in energy applications, such as in the production and utilization of hydrogen via membrane reactor technology. This underscores methanol's role as a renewable energy carrier and its utility in hydrogen generation, a critical aspect of clean energy technologies (F. Dalena et al., 2018).
Safety and Hazards
The compound is associated with certain hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands and skin thoroughly after handling .
Mechanism of Action
Target of Action
A similar compound, n-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}-5-methyl-d-tryptophan, is known to target theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 plays a crucial role in the shedding of cell surface proteins, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
Compounds with similar structures, when appended to a ligand or pharmacophore, allow for uv light-induced covalent modification of a biological target . This suggests that [4-(But-2-yn-1-yloxy)phenyl]methanol might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential interaction with adam17, it may influence the shedding of cell surface proteins, impacting various signaling pathways .
Result of Action
Based on its potential target, it may influence the activity of adam17, thereby affecting the shedding of cell surface proteins and potentially altering cellular signaling .
properties
IUPAC Name |
(4-but-2-ynoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPXSDUPIBKNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.